N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-[1,1'-biphenyl]-3-sulfonamide
Description
N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-[1,1'-biphenyl]-3-sulfonamide is a sulfonamide derivative featuring a biphenyl core linked to a 2H-1,2,3-triazole moiety via a branched alkyl chain. The compound’s structure combines the sulfonamide group’s versatility in medicinal chemistry with the triazole ring’s stability and hydrogen-bonding capacity, making it a candidate for targeting proteins or enzymes requiring hydrophobic and polar interactions .
Properties
IUPAC Name |
N-[3-methyl-1-(triazol-2-yl)butan-2-yl]-3-phenylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c1-15(2)19(14-23-20-11-12-21-23)22-26(24,25)18-10-6-9-17(13-18)16-7-4-3-5-8-16/h3-13,15,19,22H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDQBFLWNOZLKFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1N=CC=N1)NS(=O)(=O)C2=CC=CC(=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Carbonic Anhydrase-II enzyme . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
The compound interacts with its target, the Carbonic Anhydrase-II enzyme, by direct binding with the active site residues . This interaction results in the inhibition of the enzyme’s activity.
Pharmacokinetics
The compound’s inhibitory potential against carbonic anhydrase-ii suggests that it is able to reach its target in the body.
Result of Action
The result of the compound’s action is the moderate inhibition of the Carbonic Anhydrase-II enzyme . This can lead to changes in the body’s pH and fluid balance, potentially impacting various physiological processes.
Biological Activity
N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-[1,1'-biphenyl]-3-sulfonamide is a synthetic compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and anti-inflammatory domains. This article delves into the biological activity of this compound, synthesizing information from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its stability and reactivity due to the presence of nitrogen atoms. The biphenyl and sulfonamide moieties contribute to its unique chemical properties, potentially enhancing its binding affinity to biological targets.
Structural Formula
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C17H22N4O2S |
| Molecular Weight | 350.45 g/mol |
| CAS Number | 2034439-69-3 |
| Solubility | Soluble in DMSO |
Antimicrobial Properties
Recent research indicates that compounds containing triazole rings exhibit significant antimicrobial activity. This compound is believed to share these properties due to its structural components. Studies have shown that triazole derivatives can inhibit various pathogens:
- Escherichia coli
- Staphylococcus aureus
In particular, some derivatives have demonstrated minimum inhibitory concentrations (MICs) as low as 0.21 μM against Pseudomonas aeruginosa and E. coli .
Anti-inflammatory Activity
The compound may also inhibit the NOD-like receptor protein 3 (NLRP3) inflammasome activation, which plays a critical role in inflammatory responses. This inhibition suggests potential therapeutic applications in treating inflammatory diseases and conditions associated with dysregulated immune responses .
Comparative Biological Activity
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-amino-1H-pyrazole | Contains a pyrazole ring | Anti-inflammatory |
| 4-substituted triazoles | Triazole ring with various substituents | Antimicrobial activity |
| Imidazolidine derivatives | Similar core structure | Anticancer properties |
The unique combination of a triazole ring and biphenyl sulfonamide structure in this compound may confer distinct pharmacological properties not observed in other compounds .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The results indicated that the compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria.
Study 2: Inhibition of NLRP3 Inflammasome
Another study focused on the anti-inflammatory potential of the compound by assessing its ability to inhibit NLRP3 inflammasome activation in vitro. Results showed a significant reduction in inflammatory cytokine production upon treatment with the compound.
Comparison with Similar Compounds
Key Observations:
Aromatic Substituents: The biphenyl group enhances hydrophobicity compared to mono-aryl sulfonamides (e.g., ’s chloro-fluoro benzene), likely improving membrane permeability .
Synthetic Routes : The target compound’s synthesis likely employs azide-alkyne cycloaddition (e.g., CuAAC), as seen in structurally related triazole-sulfonamide hybrids . In contrast, azide-rich analogs () use nucleophilic substitution with NaN₃ .
Biological Targets: Biphenyl sulfonamides with triazoles (e.g., Compound 56 in ) are implicated in orexin receptor modulation, while pyrrolidinone-containing analogs () target bromodomains .
Physicochemical and Pharmacokinetic Insights
- Solubility : The biphenyl group may reduce aqueous solubility compared to smaller aryl systems (e.g., ’s chloro-fluoro analog), necessitating formulation optimization for in vivo studies .
- Metabolic Stability : The 2H-triazole’s resistance to metabolic degradation contrasts with 1H-triazoles, which may undergo ring-opening under certain conditions .
- Synthetic Yield : Copper-catalyzed methods (e.g., ) typically achieve ~50–70% yields for triazole-sulfonamide hybrids, comparable to gold-catalyzed protocols () .
Q & A
Q. What are the established synthetic routes for preparing N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-[1,1'-biphenyl]-3-sulfonamide?
The synthesis of triazole-containing sulfonamides typically involves multi-step protocols. A common approach is the use of rhodium-catalyzed reactions to generate key intermediates. For example, N-tosyl-1,2,3-triazoles can undergo rhodium carbenoid-mediated transformations to yield alkoxyvinyl sulfonamides, which are precursors for further functionalization . Additionally, triazole rings can be introduced via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), followed by sulfonamide coupling under basic conditions (e.g., using K₂CO₃ in DMF). Reaction optimization should focus on solvent choice (e.g., THF or DCM), temperature (50–80°C), and catalyst loading (1–5 mol% Rh or Cu) to maximize yield and purity .
Q. How can researchers validate the structural integrity of this compound?
Structural validation requires a combination of spectroscopic and crystallographic methods:
- NMR : Use - and -NMR to confirm the presence of the triazole proton (δ 7.8–8.2 ppm) and sulfonamide groups (δ 3.1–3.5 ppm for methylene adjacent to sulfonamide) .
- X-ray crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. For challenging crystals, consider high-resolution synchrotron data collection to address twinning or disorder .
- HRMS : Confirm molecular weight with <2 ppm error to verify isotopic purity, especially for deuterated analogues .
Q. What in vitro assays are suitable for initial biological activity screening?
This compound’s structural similarity to TRPM8 antagonists (e.g., KPR-5714) suggests receptor-binding assays. Use HEK293 cells transfected with human TRPM8 channels. Measure intracellular Ca flux using Fluo-4 AM dye, with menthol as a positive control. IC values can be calculated via dose-response curves (0.1 nM–10 µM range) . Parallel assays for off-target activity (e.g., TRPV1/TRPA1) are critical to assess selectivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during structural refinement?
Discrepancies in crystallographic data (e.g., poor R-factors or electron density maps) often arise from disorder or twinning. Strategies include:
- Data reprocessing : Use SHELXC/D/E pipelines for improved phasing, especially with high-resolution (<1.2 Å) datasets .
- Twinning refinement : Apply the TWIN/BASF commands in SHELXL to model twin domains. For severe cases, switch to molecular replacement with Phaser .
- Hydrogen bonding analysis : Validate hydrogen-bond networks (e.g., triazole N–H⋯O=S interactions) using Mercury software to ensure geometric plausibility .
Q. What methodologies enable isotopic labeling for metabolic studies?
Deuterium labeling at specific positions (e.g., methyl or hydroxyl groups) can be achieved via:
- Deuterated reagents : Use DO or CDOD in hydrolysis/alkylation steps. For example, deuterated potassium tert-butoxide (t-BuOK-d) in THF-d facilitates H/D exchange at labile protons .
- Synthetic intermediates : Incorporate deuterated amines (e.g., NH-CD-CH) during sulfonamide coupling. Purify via reversed-phase HPLC (C18 column, 0.1% TFA in HO/MeCN gradient) to ensure >98% isotopic purity .
Q. How can structure-activity relationship (SAR) studies be optimized for this compound?
SAR optimization requires systematic modifications:
- Triazole substitution : Replace the 2H-1,2,3-triazole with 1H-1,2,4-triazole and assess potency changes. Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target receptors .
- Sulfonamide bioisosteres : Test carboxamide or phosphonamide analogues to evaluate solubility and metabolic stability. Measure logP values via shake-flask method or computational tools (e.g., MarvinSuite) .
- In vivo PK/PD : Administer analogues (1–10 mg/kg IV/PO) in rodent models, with LC-MS/MS quantification of plasma/tissue concentrations. Correlate exposure levels with efficacy endpoints (e.g., TRPM8 inhibition in bladder overactivity models) .
Q. What strategies address low solubility in biological assays?
- Co-solvent systems : Use 10% DMSO/PEG-400 in PBS for in vitro assays. For in vivo studies, employ cyclodextrin-based formulations (e.g., 20% hydroxypropyl-β-cyclodextrin) to enhance bioavailability .
- Salt formation : Convert the sulfonamide to a sodium salt via treatment with NaOH in MeOH/HO. Confirm salt formation via FT-IR (S=O stretching at 1150–1300 cm) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting IC50_{50}50 values across different assay platforms?
Discrepancies may arise from assay conditions (e.g., buffer pH, temperature). Standardize protocols:
- Calcium flux vs. electrophysiology : TRPM8 IC values from Ca-imaging may differ from patch-clamp results due to signal amplification in fluorescence assays. Cross-validate with voltage-clamp recordings .
- Cell-line variability : Use isogenic cell lines (e.g., HEK293 vs. CHO) to control for receptor expression levels. Normalize data to housekeeping genes (e.g., GAPDH) via qPCR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
